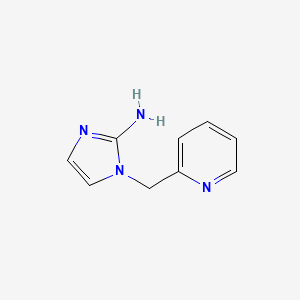
1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine" is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The structure of this compound includes an imidazole ring fused to a pyridine ring, with a substituent that includes a pyridin-2-ylmethyl group attached to the nitrogen of the imidazole ring.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methods. One approach involves the use of nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition, which allows for the convergent and regioselective access to imidazo-fused heteroaromatics . Another method includes a sequential addition of arylamines to nitriles followed by I2/KI-mediated oxidative cyclization, providing a practical strategy for constructing the imidazo[1,2-a]pyridin-2-amine framework . Additionally, a one-pot regiospecific synthesis that is metal-free has been developed for the formation of C-N, C-O, and C-S bonds, starting from ynals, pyridin-2-amines, and alcohols or thiols10.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was followed by characterization using IR, NMR, and UV-vis spectroscopy, and the solid-state structure was determined by single-crystal X-ray diffraction . Similarly, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives were performed to understand the inclination of substituent phenyl rings relative to the imidazole ring .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of the amine group allows for further functionalization, as seen in the synthesis of inhibitors of insulin-like growth factor 1-receptor (IGF-1R), where amine-containing side chains were installed to improve enzyme potency . The reactivity of these compounds can also lead to the formation of stable N-heterocyclic carbenes, which have been synthesized and characterized from imidazo[1,5-a]pyridin-3-ylidenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of both imidazole and pyridine rings contributes to the compound's basicity, potential hydrogen bonding, and electronic properties. Quantum chemical calculations using density functional theory (DFT) have been employed to predict the molecular and spectroscopic features of these compounds, showing good agreement with experimental data . The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its use in the generation of stable N-heterocyclic carbenes .
Applications De Recherche Scientifique
Recyclable Copper Catalyst Systems
Recent developments have focused on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids. These systems employ imidazoles, among other amines, as coupling partners, showcasing the importance of such compounds in creating potential candidates for commercial exploitation in organic synthesis. This research emphasizes the optimization of catalysts, including the effect of additives, solvents, and temperature, which is critical for new developments in this field (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Chemistry and Properties of Bis-Benzimidazole Pyridines
The compound and its related structures have been extensively studied for their chemical and spectroscopic properties. A review covering the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) demonstrates the compound's significance in forming complex compounds with diverse biological and electrochemical activities. This comprehensive review also identifies potential areas for further investigation, suggesting an ongoing interest in the unique functionalities of these compounds (Boča, Jameson, & Linert, 2011).
Pharmacophore Design for Kinase Inhibitors
In the context of pharmacophore design, derivatives of 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine with tri- and tetra-substituted imidazole scaffolds are recognized as selective inhibitors of p38 mitogen-activated protein kinase. This highlights the compound's role in designing and synthesizing inhibitors that can replace adenosine triphosphate in kinase binding, demonstrating the potential for developing highly selective and potent therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The versatility of heterocyclic N-oxide molecules, including derivatives synthesized from imidazole, indicates their importance in organic synthesis, catalysis, and drug development. This review underlines the significant potential of these compounds in forming metal complexes and designing catalysts, as well as their medicinal applications, showcasing a broad interest in exploring their functionalities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Safety And Hazards
While specific safety and hazard information for “1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
The future directions for “1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the development of more efficient methods for constructing amides directly by C–C bond cleavage is attractive . Additionally, these compounds could be further investigated for their potential biological and therapeutic value .
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZORTFIPUTJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)
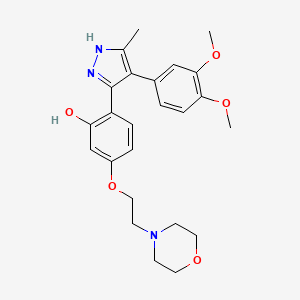
![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)
![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)
![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)
methanone](/img/structure/B2508699.png)
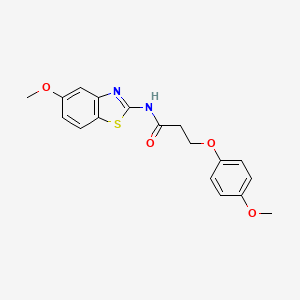
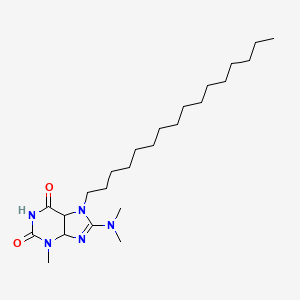
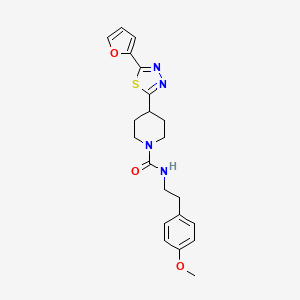
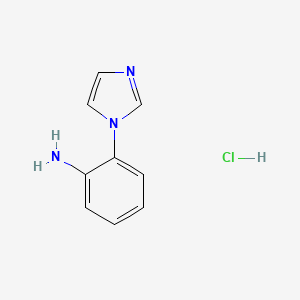
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)